2-Bromoacrylic acid serves as a reference compound in Quantitative Structure-Activity Relationship (QSAR) models used to predict the mutagenicity of acrylates []. Mutagenicity refers to the ability of a substance to induce mutations in DNA, potentially leading to cancer.
QSAR models establish relationships between a chemical's structure and its biological activity. By analyzing the known mutagenic properties of 2-bromoacrylic acid and other acrylates, scientists can build models that predict the likelihood of similar compounds being mutagenic based solely on their structure []. This approach helps prioritize testing efforts and identify potentially harmful acrylates early in the development process.
2-Bromoacrylic acid can act as a pharmaceutical intermediate, meaning it serves as a building block in the synthesis of more complex molecules with potential therapeutic applications []. However, specific details about its use in this context are limited and not readily available in publicly accessible scientific literature.
2-Bromoacrylic acid is an organic compound with the molecular formula CHBrO and a CAS number of 10443-65-9. It is characterized as a colorless solid with a strong odor, commonly used in organic synthesis. The compound features a bromine atom attached to the second carbon of the acrylic acid structure, which contributes to its reactivity and utility in various
The compound's reactivity is also evident in its ability to undergo polymerization under specific conditions, forming polybrominated compounds that have applications in materials science.
The synthesis of 2-bromoacrylic acid can be achieved through various methods:
These methods highlight the versatility of synthetic routes available for producing this compound.
2-Bromoacrylic acid finds applications across various fields:
Interaction studies involving 2-bromoacrylic acid focus on its reactivity with biological molecules and other chemical species. Research has demonstrated that it can interact with amino acids and proteins, potentially leading to modifications that affect their function. These interactions are crucial for understanding both the therapeutic potential and toxicity of the compound .
Several compounds share structural similarities with 2-bromoacrylic acid, each possessing unique properties:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Acrylic Acid | CHO | A simple unsaturated carboxylic acid without halogens |
3-Bromopropenoic Acid | CHBrO | Similar reactivity but with a different carbon chain |
2-Chloroacrylic Acid | CHClO | Contains chlorine instead of bromine; different reactivity profile |
The uniqueness of 2-bromoacrylic acid lies in its specific reactivity due to the presence of bromine, which enhances electrophilicity compared to other similar compounds like acrylic acid or 2-chloroacrylic acid. This makes it particularly valuable in synthetic organic chemistry and biological applications .
Corrosive;Irritant